S-Methyl Ergothioneine-d3
Description
Overview of Ergothioneine (B1671048) (ET) as a Natural Thiol Compound
Ergothioneine (ET) is a naturally occurring amino acid derivative distinguished by its unique sulfur-containing imidazole (B134444) ring. wikipedia.org It exists in a tautomeric equilibrium between a thiol and a thione form, with the thione form being more stable at physiological pH. nih.govresearchgate.net This structural feature confers significant stability and resistance to autooxidation compared to other thiol compounds like glutathione. wikipedia.orgnih.gov Classified as a potent antioxidant, ET plays a crucial role in protecting cells from oxidative damage by scavenging reactive oxygen species (ROS) and chelating metal ions. nih.govnih.gov
Biosynthetic Origins and Distribution in Nature (Fungi, Bacteria)
Ergothioneine is not synthesized by humans or plants; its production is limited to certain microorganisms, primarily fungi and bacteria. wikipedia.orgetprotein.commdpi.com Notable producers include various species of mushrooms (the richest dietary source), actinomycetota, cyanobacteria, and mycobacteria. wikipedia.orgetprotein.comnih.gov The biosynthesis of ET involves the methylation of histidine to form hercynine (B1221785), followed by the attachment of a sulfur atom, typically derived from cysteine. nih.govnih.gov There are multiple, independently evolved biosynthetic pathways for ergothioneine, highlighting its fundamental importance in cellular life. nih.govacs.org Animals, including humans, acquire ET exclusively through their diet. wikipedia.org Once ingested, it is absorbed and distributed to various tissues, with high concentrations found in red blood cells, bone marrow, liver, and kidneys. wikipedia.orgnih.gov
Significance of Methylated Ergothioneine Forms in Research
S-methyl-L-ergothioneine is a methylated derivative of ergothioneine where a methyl group is attached to the sulfur atom. nih.gov This metabolite has been identified in various organisms, including the marine sponge Macandrewia azorica and the yeast Schizosaccharomyces pombe. nih.gov In human studies, levels of S-methyl-ergothioneine in the blood have been found to correlate with ergothioneine levels, suggesting it is a metabolic product of ET. nih.govcambridge.orgresearchgate.net The study of methylated forms like S-methyl-ergothioneine is significant for several reasons. It provides insights into the metabolic pathways and fate of ergothioneine within the body. tandfonline.com Furthermore, the ratio of S-methyl-L-ergothioneine to L-ergothioneine in urine has been investigated as a potential biomarker for certain diseases, such as cystinuria in mouse models. mdpi.com Research into these methylated forms helps to build a more complete picture of ergothioneine's biological roles and its interactions within metabolic systems. researchgate.netresearchgate.net
Rationale for Stable Isotope Labeled Ergothioneine Derivatives (e.g., S-Methyl Ergothioneine-d3) in Mechanistic and Analytical Studies
Stable isotope labeling is a powerful technique used in scientific research to trace the metabolic fate of compounds and to serve as internal standards in quantitative analysis. medchemexpress.commedchemexpress.com S-Methyl Ergothioneine-d3 (B12416359) is a deuterated form of S-Methyl Ergothioneine, meaning that three hydrogen atoms in one of the methyl groups have been replaced with deuterium (B1214612), a stable isotope of hydrogen.
The primary rationale for using derivatives like this compound includes:
Internal Standards in Mass Spectrometry: In analytical techniques like liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are ideal internal standards. nih.govmdpi.com Because this compound has a slightly higher mass than its non-labeled counterpart, it can be distinguished by the mass spectrometer, yet it behaves almost identically during sample preparation and chromatographic separation. mdpi.com This allows for precise and accurate quantification of the endogenous (non-labeled) compound in biological samples such as blood and urine. mdpi.comnih.gov
Mechanistic Studies: Isotope-labeled compounds are invaluable for elucidating biochemical pathways and reaction mechanisms. dntb.gov.ua By tracking the labeled atoms, researchers can follow the conversion of ergothioneine to its metabolites, such as S-methyl-ergothioneine, and understand the enzymes and processes involved. nih.gov For example, a study on a cystinuria mouse model used deuterated L-Ergothioneine and S-Methyl-L-Ergothioneine as internal standards to quantify their non-labeled counterparts in urine, helping to establish the ratio of the metabolite to the parent compound as a potential disease marker. mdpi.com
Below is a data table showcasing the use of deuterated ergothioneine and its methylated form as internal standards in LC-MS/MS analysis.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| L-Ergothioneine (L-Erg) | 230.0 | 186.0 |
| d3-L-Ergothioneine (d3-L-Erg) | 233.0 | 189.0 |
| S-Methyl-L-Ergothioneine (S-Met-L-Erg) | 244.0 | 200.0 |
| d3-S-Methyl-L-Ergothioneine (d3-S-Met-L-Erg) | 247.0 | 203.0 |
| Data from a study on a cystinuria mouse model illustrates the distinct mass-to-charge ratios (m/z) used for quantification. mdpi.comgoogle.com |
Scope and Objectives of Academic Inquiry on this compound
The academic inquiry into this compound is primarily focused on its application as a tool in analytical chemistry and metabolic research. The main objectives are:
Development of Robust Analytical Methods: A key objective is to utilize this compound to develop and validate sensitive and specific analytical methods, particularly LC-MS/MS, for the accurate quantification of S-methyl-ergothioneine in complex biological matrices.
Understanding Ergothioneine Metabolism: Researchers aim to use stable isotope tracers to investigate the in vivo metabolic pathways of ergothioneine, including its conversion to S-methyl-ergothioneine and other potential metabolites. This helps to understand the full extent of ergothioneine's biological activity.
Structure
3D Structure
Properties
Molecular Formula |
C10H17N3O2S |
|---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
(2S)-2-[dimethyl(trideuteriomethyl)azaniumyl]-3-(2-methylsulfanyl-1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C10H17N3O2S/c1-13(2,3)8(9(14)15)5-7-6-11-10(12-7)16-4/h6,8H,5H2,1-4H3,(H-,11,12,14,15)/t8-/m0/s1/i1D3 |
InChI Key |
GVQNHIYBRMFCMS-TUWYYBGVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](C)(C)[C@@H](CC1=CN=C(N1)SC)C(=O)[O-] |
Canonical SMILES |
C[N+](C)(C)C(CC1=CN=C(N1)SC)C(=O)[O-] |
Origin of Product |
United States |
Biosynthesis and Enzymatic Derivatization Pathways
Biosynthetic Pathways of Ergothioneine (B1671048) in Microorganisms
Ergothioneine (EGT) is a sulfur-containing derivative of the amino acid L-histidine, notable for its potent antioxidant properties. nih.gov Its biosynthesis is exclusive to certain bacteria and fungi, meaning humans and other animals must acquire it through their diet. thegoodscentscompany.commaynoothuniversity.ie The microbial production of EGT follows distinct aerobic and anaerobic routes, each employing a unique set of enzymes.
The biosynthesis of ergothioneine is orchestrated by a series of specialized enzymes, with two primary aerobic pathways identified in prokaryotes and eukaryotes, and an anaerobic pathway found in some bacteria. mdpi.commdpi.com
In many prokaryotes, such as Mycobacterium smegmatis, a five-gene cluster (egtA-E) is responsible for EGT synthesis. researchgate.netrsc.org The functions of the encoded enzymes are as follows:
EgtA: A γ-glutamyl-cysteine synthetase that catalyzes the formation of γ-glutamylcysteine.
EgtD: An S-adenosylmethionine (SAM)-dependent histidine methyltransferase that catalyzes the trimethylation of L-histidine to form hercynine (B1221785). mdpi.comresearchgate.net
EgtB: A crucial sulfoxide (B87167) synthase that incorporates sulfur into hercynine, using γ-glutamylcysteine as a sulfur donor. nih.govresearchgate.net
EgtC: An amidohydrolase that removes the glutamate (B1630785) group. nih.gov
EgtE: A pyridoxal (B1214274) 5'-phosphate (PLP)-dependent β-lyase that completes the synthesis of ergothioneine. nih.govresearchgate.net
Fungi, such as Neurospora crassa, utilize a more streamlined two-enzyme system: mdpi.comrsc.org
Egt1: A bifunctional enzyme containing both a methyltransferase domain (homologous to EgtD) and a sulfoxide synthase domain (homologous to EgtB). It directly uses L-cysteine as the sulfur donor. mdpi.commdpi.com
Egt2: A C-S lyase that catalyzes the final step to produce ergothioneine. nih.gov
An anaerobic biosynthetic pathway has been identified in bacteria like the green sulfur bacterium Chlorobium limicola. mdpi.commdpi.com This pathway involves two key enzymes:
EanA: A methyltransferase responsible for the conversion of histidine to hercynine. mdpi.commdpi.com
EanB: A rhodanese-like sulfurtransferase that facilitates the oxygen-independent sulfur transfer to hercynine. mdpi.commdpi.com
| Enzyme | Organism Type | Function |
|---|---|---|
| EgtA | Prokaryotes (e.g., M. smegmatis) | γ-glutamyl-cysteine synthesis |
| EgtB | Prokaryotes (e.g., M. smegmatis) | Sulfoxide synthase (uses γ-glutamylcysteine) |
| EgtC | Prokaryotes (e.g., M. smegmatis) | Amidohydrolase |
| EgtD | Prokaryotes (e.g., M. smegmatis) | Histidine methyltransferase |
| EgtE | Prokaryotes (e.g., M. smegmatis) | C-S lyase |
| Egt1 | Fungi (e.g., N. crassa) | Bifunctional: Methyltransferase and Sulfoxide synthase (uses cysteine) |
| Egt2 | Fungi (e.g., N. crassa) | C-S lyase |
| EanA | Anaerobic Bacteria (e.g., C. limicola) | Histidine methyltransferase |
| EanB | Anaerobic Bacteria (e.g., C. limicola) | Sulfurtransferase |
The biosynthesis of ergothioneine draws upon fundamental building blocks of cellular metabolism. The primary precursors are:
L-Histidine: This essential amino acid serves as the initial scaffold for the ergothioneine molecule. google.com
Hercynine: This intermediate is formed through the trimethylation of L-histidine by the enzyme EgtD or the methyltransferase domain of Egt1. mdpi.com
Cysteine: This sulfur-containing amino acid is the ultimate source of the sulfur atom in ergothioneine. google.com In the prokaryotic pathway, it is first converted to γ-glutamylcysteine. nih.gov
The existence of both anaerobic and aerobic pathways for ergothioneine biosynthesis highlights the diverse evolutionary strategies microorganisms have developed to produce this protective compound.
The aerobic pathway , found in both prokaryotes and fungi, is characterized by the oxygen-dependent activity of the sulfoxide synthase enzymes (EgtB and the corresponding domain in Egt1). mdpi.commdpi.com This step is crucial for the formation of the carbon-sulfur bond.
In contrast, the anaerobic pathway utilizes the enzyme EanB to transfer sulfur in an oxygen-independent manner. mdpi.commdpi.com This suggests that ergothioneine may have played a vital role in early life on Earth before the atmosphere became oxygen-rich.
| Pathway Feature | Aerobic Pathway (Prokaryotic) | Aerobic Pathway (Fungal) | Anaerobic Pathway |
|---|---|---|---|
| Key Enzymes | EgtA, EgtB, EgtC, EgtD, EgtE | Egt1, Egt2 | EanA, EanB |
| Sulfur Donor | γ-glutamylcysteine | L-cysteine | Not explicitly requiring a separate donor molecule |
| Oxygen Requirement | Yes | Yes | No |
Enzymatic Methylation Processes Leading to Ergothioneine and its Derivatives
Methylation is a cornerstone of ergothioneine biosynthesis. The process begins with the triple methylation of the α-amino group of L-histidine to form hercynine. mdpi.comresearchgate.net This reaction is catalyzed by the S-adenosylmethionine (SAM)-dependent methyltransferase EgtD in prokaryotes or the methyltransferase domain of Egt1 in fungi. mdpi.comresearchgate.net SAM serves as the methyl group donor in this crucial step.
The formation of S-methyl ergothioneine involves a subsequent methylation event, this time on the sulfur atom of the ergothioneine molecule. While the specific enzyme responsible for this S-methylation in biological systems is not yet fully characterized, it is hypothesized to be carried out by a methyltransferase.
Strategies for Stable Isotope Incorporation and de novo Synthesis of Deuterated Ergothioneine Derivatives (e.g., S-Methyl Ergothioneine-d3)
The synthesis of deuterated ergothioneine derivatives is essential for their use as internal standards in mass spectrometry-based quantification and for metabolic flux analysis.
A key strategy for producing deuterated ergothioneine involves the synthesis of a deuterated precursor, followed by enzymatic conversion. A published synthetic route allows for the preparation of stable isotopically labeled hercynine-d3. This deuterated hercynine can then be enzymatically transformed into ergothioneine-d3 (B12416359) (ESH-d3).
The de novo synthesis of this compound would logically follow the synthesis of ergothioneine-d3. While a specific enzymatic pathway for the S-methylation of ergothioneine is not definitively established, a plausible synthetic route involves the chemical or enzymatic methylation of the pre-formed ergothioneine-d3. This could be achieved through the use of a deuterated methylating agent, such as iodomethane-d3, in a chemical synthesis, or by employing a suitable methyltransferase with a deuterated SAM cofactor in an enzymatic approach. One study reports the in-house synthesis of 3x-deuterated S-Met-L-Erg for use as a standard, though the detailed methodology is not provided.
Metabolic Fate and Transport Mechanisms in Biological Models
Cellular Uptake and Translocation of Ergothioneine (B1671048) and Related Compounds
The cellular absorption and distribution of ergothioneine are not governed by passive diffusion but by a highly specific transport system. jayuanbio.com The plasma membrane is largely impermeable to this hydrophilic molecule, meaning cellular uptake and retention are dependent on a dedicated transporter. nih.govbohrium.com
The primary transporter responsible for ergothioneine uptake is the Organic Cation/Carnitine Transporter Novel Type 1 (OCTN1), encoded by the SLC22A4 gene. wikipedia.orgnih.gov Though initially named for its ability to transport organic cations, its efficiency for these molecules is very low. nih.govwikipedia.org Research has established that ergothioneine is the key physiological substrate for OCTN1, leading to the proposal of the functional name ETT (Ergothioneine Transporter). nih.govwikipedia.orgpnas.org
Functional studies using human embryonic kidney 293 (HEK293) cells engineered to express OCTN1 have demonstrated its high efficiency and specificity for ergothioneine. nih.govpnas.org In these model systems, the expression of OCTN1 increased the initial cellular uptake of ergothioneine by approximately 600-fold compared to cells lacking the transporter. pnas.org The transport is an active process, allowing cells to accumulate ergothioneine to high intracellular concentrations, far exceeding extracellular levels. pnas.org For instance, in one study, cells expressing OCTN1 reached an intracellular ergothioneine concentration of 850 μmol/liter from an extracellular concentration of just 10 μmol/liter after 60 minutes. pnas.org This transport is saturable and dependent on sodium, with a 1:1 stoichiometry of ergothioneine to sodium ions. jst.go.jpresearchgate.net
While the fundamental function of the OCTN1 transporter is conserved across species, notable differences in its expression and localization exist, particularly between humans and rodents. nih.gov In humans, OCTN1 is widely expressed, with high levels found in the small intestine, fetal liver, kidney, bone marrow, and certain immune cells like monocytes. researchgate.netsolvobiotech.complos.org In contrast, adult human liver shows very low OCTN1 expression. researchgate.net
Rodent models, however, exhibit different patterns. Rats, for instance, have high hepatic (liver) expression of OCTN1, which is absent in adult humans. solvobiotech.com Despite these differences in tissue distribution, the functional characteristics of the transporter itself are quite similar. Studies on rat Octn1 expressed in HEK293 cells and in the rat-derived PC12 cell line show that it mediates ergothioneine transport in a manner comparable to human OCTN1, exhibiting sodium- and pH-dependency. jst.go.jpresearchgate.netnih.gov The rat and human orthologues of the transporter are considered interchangeable in functional terms. nih.gov These species-specific differences in expression are critical considerations when extrapolating findings from animal models to human physiology. nih.gov
| Characteristic | Finding | Model System | Citation |
|---|---|---|---|
| Primary Substrate | Ergothioneine (ET) is the key physiological substrate, transported over 100 times more efficiently than tetraethylammonium (B1195904) or carnitine. | Human OCTN1 expressed in 293 cells | nih.govpnas.org |
| Transport Mechanism | Sodium (Na+)-dependent cotransport. | Rat and Human OCTN1 in HEK293 cells | pnas.orgjst.go.jpresearchgate.net |
| Accumulation Factor | Expression of OCTN1 increased initial cellular uptake by ~600-fold. | Human OCTN1 in 293 cells | pnas.org |
| Species Difference (Liver) | High hepatic expression in rats, which is absent in adult humans. | Comparative tissue analysis | solvobiotech.com |
| Functional Similarity | Functional characteristics of ergothioneine transport by rat Octn1 are similar to human OCTN1. | Rat Octn1 in HEK293 and PC12 cells | nih.gov |
The transport of ergothioneine across the plasma membrane is mediated by OCTN1 in a Na+-dependent symport mechanism. researchgate.netmdpi.com This process involves the simultaneous translocation of ergothioneine and sodium ions into the cell. pnas.org This cotransport mechanism allows for the uphill movement of ergothioneine against its concentration gradient, leading to significant intracellular accumulation. nih.govpnas.org The process is also pH-dependent. jst.go.jpacs.org Once inside the cell, ergothioneine is avidly retained, with very slow efflux, ensuring its persistence within tissues. nih.govpnas.org While OCTN1 is responsible for uptake from the diet via its expression on the apical membrane of the small intestine, the specific transporter responsible for its export from these cells into circulation (basolateral transport) remains unknown. researchgate.netnih.gov
Distribution and Accumulation of Ergothioneine and its Metabolites in Non-Human Tissues and Cellular Compartments
Following absorption, ergothioneine and its metabolites, including S-Methyl Ergothioneine, are distributed throughout the body, accumulating in specific tissues and cellular compartments. nih.govresearchgate.net
Studies in C57BL6J mice have detailed the organ-specific distribution of ergothioneine and its metabolites. Following oral administration, ergothioneine primarily concentrates in the liver and whole blood. nih.govresearchgate.net Significant accumulation is also observed in the kidneys, spleen, lung, and heart. nih.govresearchgate.net The high levels in the blood are predominantly found within erythrocytes (red blood cells) rather than the plasma. researchgate.net
The metabolite S-Methyl Ergothioneine was detectable in most tissues measured in mice, with the exception of the spleen and heart. researchgate.net Strong correlations were found between the tissue levels of ergothioneine and its putative metabolites, including S-Methyl Ergothioneine, hercynine (B1221785), and ergothioneine-sulfonate. nih.govresearchgate.net This differential accumulation in various tissues is largely attributed to the varying expression levels of the OCTN1 transporter. nih.gov
| Compound | Tissues of High Accumulation | Tissues Where Undetectable/Low | Citation |
|---|---|---|---|
| Ergothioneine (ET) | Liver, Whole Blood, Kidney, Spleen | - | nih.govresearchgate.net |
| S-Methyl Ergothioneine | Liver, Kidney, Lung, Intestines, Brain, Eye, Whole Blood | Spleen, Heart | researchgate.net |
At the subcellular level, ergothioneine shows a distinct pattern of accumulation, concentrating particularly in mitochondria. nih.govjohnshopkins.edutodayspractitioner.comcaringsunshine.com This localization is significant because mitochondria are primary sites of reactive oxygen species (ROS) production, making them vulnerable to oxidative damage. todayspractitioner.com The presence of OCTN1 has been reported in mitochondria, which would provide the mechanism for ergothioneine's accumulation in this organelle. nih.govnih.gov However, this localization remains a subject of some debate, as other evidence suggests mitochondrial transporters typically belong to a different protein family (SLC25). nih.govdtu.dk
Studies have shown that ergothioneine's presence in mitochondria helps protect mitochondrial DNA from oxidative damage. nih.govjohnshopkins.edu In addition to mitochondria, ergothioneine also accumulates in the nucleus. nih.gov This targeted accumulation within key organelles underscores its proposed role as a specialized cytoprotectant, defending critical cellular components from oxidative stress. plos.orgnih.gov
Biotransformation and Excretion Pathways of Ergothioneine and its Methylated Derivatives in Experimental Models
L-ergothioneine (ET) and its metabolites are subject to specific transport and biotransformation processes within biological systems. While humans and other animals cannot synthesize ergothioneine, they possess a highly specific transporter to absorb and retain it from dietary sources. nih.govresearchgate.net The metabolic turnover of ergothioneine is notably slow, indicating an efficient retention mechanism within the body. nih.govmdpi.com
The primary transporter responsible for the uptake of ergothioneine is the solute carrier family 22 member 4 (SLC22A4), also known as the organic cation transporter novel type-1 (OCTN1). nih.govnih.gov This transporter facilitates the accumulation of ergothioneine in various tissues, particularly those predisposed to high levels of oxidative stress, such as erythrocytes, bone marrow, liver, and kidneys. nih.govnih.gov The expression of SLC22A4 is a key determinant of the differential tissue distribution of ergothioneine. nih.gov
Once absorbed and distributed, ergothioneine undergoes limited biotransformation. The primary metabolites identified in both human and mouse models are hercynine and S-methyl-L-ergothioneine. nih.govnih.gov In human studies, following administration of ergothioneine, hercynine was the main metabolite detected, with S-methyl-ergothioneine present in lesser amounts. nih.gov The levels of these metabolites in the body correlate well with the levels of ergothioneine. nih.gov While the enzymatic pathway for the S-methylation of ergothioneine has not been fully elucidated, it is a recognized metabolic product. nih.gov
Studies in mice have provided detailed insights into the tissue accumulation of S-methyl ergothioneine following ergothioneine administration. S-methyl ergothioneine was detected in most tissues measured, and its levels increased in conjunction with the parent compound. nih.gov The highest concentrations of S-methyl ergothioneine were observed to follow a similar accumulation trend to that of ergothioneine itself. nih.gov For instance, after a single dose of ergothioneine, levels of S-methyl ergothioneine increased in the liver and kidney, with continued significant increases in the kidney after 7 and 28 days of treatment. nih.gov
Excretion of ergothioneine and its derivatives is minimal, highlighting the body's capacity for its avid retention. nih.gov In a human study, urinary excretion of ergothioneine was less than 4% of the administered dose. nih.gov S-methyl-L-ergothioneine is also excreted in the urine, and its ratio relative to L-ergothioneine has been investigated as a potential biomarker in disease models. nih.govmdpi.com Studies in a mouse model of cystinuria found that urinary levels of S-methyl-L-ergothioneine showed differences related to age and gender. nih.gov
The compound S-Methyl Ergothioneine-d3 (B12416359) is a stable, isotope-labeled version of S-methyl ergothioneine. In metabolic research and analytical chemistry, deuterated compounds like S-Methyl Ergothioneine-d3 are used as internal standards for quantification via isotope-dilution liquid chromatography-tandem mass spectrometry (ID-LC–MS/MS). mdpi.comresearchgate.net This technique allows for the precise measurement of the endogenous, non-labeled S-methyl ergothioneine in biological samples such as blood and urine. mdpi.comresearchgate.net It is biochemically assumed that the deuterated form follows the same metabolic and transport pathways as its non-deuterated counterpart.
Data from Experimental Models
The following tables summarize findings on the distribution and excretion of ergothioneine and S-methyl ergothioneine in experimental mouse models.
| Tissue | Condition | S-methyl ergothioneine Level (Relative Change) |
|---|---|---|
| Liver | Control | Baseline |
| Single Dose ET | Increased | |
| 28 Days ET | Increased | |
| Kidney | Control | Baseline |
| Single Dose ET | Increased | |
| 7 Days ET | Significantly Increased | |
| 28 Days ET | Significantly Increased | |
| Spleen | Control | Not Detected |
| ET Administration | Not Detected | |
| Heart | Control | Not Detected |
| ET Administration | Not Detected |
| Compound | Mouse Model (3 months, male) | Observation |
|---|---|---|
| L-ergothioneine | WT vs. Slc7a9-/- | No statistically significant difference in urinary excretion. |
| S-methyl-L-ergothioneine | WT | Baseline urinary concentration and excretion detected. |
| Slc7a9-/- | Lower urinary concentration and excretion compared to WT (though not statistically significant at this age). |
Advanced Analytical Methodologies for S Methyl Ergothioneine D3
Chromatographic Separation Techniques
Chromatographic separation is a critical first step in the analytical workflow, designed to isolate the analyte of interest from a multitude of other compounds present in a biological sample. This separation minimizes interference and enhances the accuracy of subsequent detection.
Liquid Chromatography (LC) Principles and Applications for Complex Biological Matrices
Liquid chromatography (LC) is the predominant separation technique for analyzing polar metabolites like S-Methyl Ergothioneine-d3 (B12416359) in complex biological matrices such as blood, plasma, and urine. researchgate.netbohrium.comnih.gov The principle of LC involves passing a sample (the mobile phase) through a column packed with a stationary phase. Different components in the sample interact differently with the stationary phase, causing them to travel through the column at different speeds and thus become separated.
For compounds like ergothioneine (B1671048) and its metabolites, both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) are employed. bohrium.comsemanticscholar.org
Reversed-Phase (RP) Chromatography: This is a common approach where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. It is effective for separating a wide range of analytes. nih.gov In one validated method for the simultaneous quantification of ergothioneine and its methylated metabolites in human blood, chromatographic separation was successfully achieved using reversed-phase chromatography within an 8-minute run. bohrium.comnih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a more nonpolar mobile phase, making it particularly well-suited for highly polar compounds that may not be retained well on traditional reversed-phase columns. semanticscholar.org
The primary challenge in analyzing biological matrices is the "matrix effect," where endogenous components of the sample can interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal. nih.govresearchgate.net Effective chromatographic separation is crucial to minimize these effects by separating the analyte from the interfering components before it enters the mass spectrometer. researchgate.net
Optimization of Column Chemistry and Mobile Phase for Deuterated Analytes
The choice of column chemistry and mobile phase composition is paramount for achieving optimal separation of deuterated analytes like S-Methyl Ergothioneine-d3 alongside their non-deuterated counterparts. Since deuterated standards are designed to co-elute with the native analyte, the goal is to achieve a sharp, symmetrical peak shape for both compounds, free from interference. mdpi.com
Column Chemistry: The most common columns are packed with silica (B1680970) particles chemically modified with different functional groups. For instance, C18 columns (silica bonded with 18-carbon chains) are widely used in reversed-phase LC. researchgate.net For polar analytes, HILIC columns are often preferred. semanticscholar.org The particle size of the packing material also plays a role; smaller particles (e.g., <2 µm) used in Ultra-Performance Liquid Chromatography (UPLC) can provide higher resolution and faster analysis times. semanticscholar.org
Mobile Phase Optimization: The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives to improve peak shape and ionization efficiency. nih.govsemanticscholar.org Formic acid (commonly at 0.1%) is frequently added to acidify the mobile phase. nih.govsemanticscholar.org This promotes the protonation of analytes like S-Methyl Ergothioneine in positive-ion electrospray ionization, enhancing sensitivity. researchgate.net The composition of the mobile phase can be kept constant (isocratic elution) or varied during the run (gradient elution) to achieve the desired separation. nih.govnih.gov A gradient starting with a high aqueous content and increasing the organic solvent percentage is typical for reversed-phase separation of polar metabolites. nih.gov
Table 1: Example of Optimized Liquid Chromatography Conditions for Ergothioneine Metabolites
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 | nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid | nih.gov |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | nih.gov |
| Flow Rate | 400 µL/min | nih.gov |
| Elution Type | Gradient | nih.govnih.gov |
| Run Time | ~8-10 minutes | nih.govnih.gov |
Mass Spectrometry (MS) for Quantitative and Qualitative Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is prized for its exceptional sensitivity and specificity, making it an indispensable tool for metabolite analysis. When coupled with liquid chromatography (LC-MS), it provides a powerful platform for both the quantification and structural identification of compounds in complex mixtures. nih.govescholarship.org
Tandem Mass Spectrometry (LC-MS/MS) as a Gold Standard for Stable Isotope Labeled Analytes
Tandem mass spectrometry (MS/MS), particularly when coupled with LC, is considered the gold standard for the quantification of stable isotope-labeled (SIL) analytes like this compound. bohrium.comnih.gov This technique involves multiple stages of mass analysis. A triple quadrupole mass spectrometer is commonly used, where the first quadrupole selects a specific ion (the precursor ion), the second acts as a collision cell to fragment the ion, and the third selects a specific fragment ion (the product ion). nih.gov
This process, known as Multiple Reaction Monitoring (MRM), is highly specific because it requires a compound to meet two distinct mass criteria: the correct precursor ion mass and the correct product ion mass. nih.gov For this compound, a specific precursor-to-product ion transition would be monitored, which is different from that of the endogenous, unlabeled S-Methyl Ergothioneine due to the mass difference from the deuterium (B1214612) atoms. This virtually eliminates interference from other compounds, providing exceptional specificity and sensitivity. mdpi.comnih.gov The high precision and accuracy afforded by this method make it ideal for demanding quantitative applications in biological research. nih.gov
High-Resolution Mass Spectrometry (HRMS) in Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This capability is invaluable for metabolite profiling and identification. escholarship.orgcelerion.com While tandem quadrupole MS is excellent for quantifying known targets, HRMS excels at identifying unknown compounds or confirming the elemental composition of known ones. celerion.com
In the context of this compound, HRMS can be used to:
Confirm Identity: Verify the elemental composition of the synthesized this compound standard with a high degree of confidence.
Metabolite Discovery: Identify novel or unexpected metabolites of ergothioneine in biological samples by providing accurate mass data that can be used to predict potential chemical formulas. celerion.com
Elucidate Fragmentation: By analyzing the accurate masses of fragment ions, HRMS aids in the structural elucidation of metabolites. escholarship.org
Techniques like data-dependent acquisition can be programmed to automatically trigger MS/MS fragmentation on ions of interest detected in a full HRMS scan, providing both accurate mass and structural information in a single analysis. escholarship.org
Principles and Application of Isotope Dilution Mass Spectrometry (IDMS) using this compound as an Internal Standard
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that utilizes a stable isotope-labeled version of the analyte as an internal standard (IS). researchgate.net this compound is an ideal internal standard for the quantification of endogenous S-Methyl Ergothioneine. mdpi.com
The core principle of IDMS is that the SIL internal standard (e.g., this compound) is chemically identical to the native analyte. researchgate.net Therefore, it behaves identically during sample preparation, extraction, chromatography, and ionization. mdpi.com Any sample loss during preparation or any signal suppression/enhancement in the MS source will affect both the analyte and the internal standard to the same degree. researchgate.net
The application involves adding a precise, known amount of this compound to the unknown sample before any processing steps. researchgate.net The sample is then analyzed by LC-MS/MS, monitoring the specific MRM transitions for both the native analyte and the deuterated standard. nih.gov Since the amount of the standard is known, the concentration of the native analyte can be calculated with high accuracy by comparing the ratio of the MS response of the analyte to that of the internal standard. researchgate.netmdpi.com This method effectively corrects for variations in sample handling and matrix effects, yielding highly reliable and reproducible quantitative results. bohrium.comresearchgate.net Research has demonstrated the successful development and validation of ID-LC-MS/MS methods for ergothioneine and its methylated metabolites in human blood, highlighting the robustness of this approach. bohrium.comnih.gov
Table 2: Mass Spectrometry Parameters for Analysis of Ergothioneine and Related Compounds
| Parameter | Description | Reference |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | semanticscholar.org |
| Analysis Mode | Multiple Reaction Monitoring (MRM) for Quantification | nih.gov |
| Precursor Ion (Ergothioneine) | m/z 230.1 | nih.gov |
| Product Ion (Ergothioneine) | m/z 127.1, 186.1 | nih.gov |
| Internal Standard | Deuterated analogue (e.g., Ergothioneine-d9, this compound) | nih.govmdpi.com |
| Quantitative Method | Isotope Dilution Mass Spectrometry (IDMS) | bohrium.comnih.gov |
Addressing Matrix Effects and Cross-Signal Contribution in Quantification
In quantitative bioanalysis using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects and cross-signal contributions are significant challenges that can compromise the accuracy and precision of results. scispace.comciteline.com Matrix effects arise from the co-eluting endogenous components of a biological sample, such as proteins, lipids, and salts, which can either suppress or enhance the ionization of the target analyte, this compound. scispace.com This interference can lead to an underestimation or overestimation of its true concentration. pmda.go.jp
Cross-signal contribution, or "crosstalk," is another critical issue, particularly when using stable isotope-labeled internal standards like this compound for the quantification of its unlabeled analogue, S-Methyl Ergothioneine. europa.eucapa.org.tw This phenomenon can occur in two primary ways: the presence of the unlabeled analyte as an impurity in the deuterated standard, or the contribution of naturally occurring isotopes of the unlabeled analyte to the signal of the internal standard. europa.eucapa.org.tw For compounds containing elements like sulfur, which is present in ergothioneine, the natural isotopic abundance can become a more pronounced issue. mdpi.com This crosstalk can lead to non-linear calibration curves and biased quantitative results. europa.eu
Several strategies are employed to mitigate these challenges:
Chromatographic Separation: Optimizing the liquid chromatography method to achieve complete separation of this compound from interfering matrix components is a primary strategy. citeline.com This reduces the chance of co-elution and subsequent ion suppression or enhancement.
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects, as both the standards and the analyte will be subjected to similar ionization interferences. scispace.com
Use of High-Purity Internal Standards: Employing a highly pure this compound internal standard with minimal unlabeled analyte is crucial to reduce direct cross-signal contribution. europa.eu
Appropriate Internal Standard Concentration: The concentration of the internal standard can impact the degree to which crosstalk affects linearity and accuracy. Testing various concentrations of this compound may be necessary to find an optimal level that minimizes this effect. capa.org.tw
Non-Linear Calibration Models: In cases where crosstalk is unavoidable, using a non-linear calibration function that mathematically corrects for the known isotopic contribution can provide more accurate quantification. europa.eu
Below is a table summarizing potential sources of interference and corresponding mitigation strategies in the quantification of this compound.
| Source of Interference | Description | Potential Impact on Quantification | Mitigation Strategy |
| Matrix Effects | Co-eluting endogenous compounds (e.g., salts, lipids) in the sample matrix affect the ionization efficiency of the analyte. scispace.comciteline.com | Inaccurate results (ion suppression or enhancement), reduced sensitivity, poor precision. citeline.compmda.go.jp | Improved sample cleanup, optimized chromatographic separation, use of matrix-matched calibrants. scispace.comciteline.com |
| Cross-Signal Contribution | The signal from the unlabeled analyte contributes to the signal of the deuterated internal standard (this compound) due to natural isotopes or impurities. europa.eucapa.org.tw | Non-linear calibration curves, biased (inaccurate) results. europa.eumdpi.com | Use of high-purity internal standards, optimization of internal standard concentration, application of non-linear regression models. europa.eucapa.org.tweuropa.eu |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Metabolic Tracing with Deuterated Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of compounds. For this compound, NMR is invaluable for confirming its chemical structure and verifying the position and extent of deuterium labeling. Techniques such as 1H (proton) and 13C (carbon) NMR are routinely used for the structural elucidation of organic molecules. In the context of deuterated compounds, 2H (deuterium) NMR is also a highly effective tool. myadlm.org
The introduction of deuterium atoms into the S-Methyl Ergothioneine molecule causes predictable changes in the NMR spectra. In 1H NMR, the signal corresponding to the proton that has been replaced by deuterium will disappear. In 13C NMR, the carbon atom bonded to deuterium will exhibit a characteristic splitting pattern (a triplet for a -CD group) and a slight upfield shift in its resonance, known as an isotope shift. These spectral features unequivocally confirm the success of the deuteration.
Beyond structural verification, NMR spectroscopy is a key methodology for metabolic tracing studies that utilize deuterated compounds like this compound. europa.eu By administering the labeled compound to a biological system, researchers can track its metabolic fate. The deuterium label acts as a probe, allowing for the detection of the original compound and any metabolites that retain the deuterium atom. rsc.org This approach, often referred to as Deuterium Metabolic Imaging (DMI) or Deuterium MR Spectroscopy, offers several advantages:
Low Natural Abundance: The natural abundance of deuterium is very low (about 0.015%), meaning there is minimal background signal, which allows for clear detection of the labeled substrate and its metabolic products. researchgate.net
Non-Invasive and Non-Radioactive: NMR is a non-invasive technique that does not involve ionizing radiation, making it suitable for in vivo studies.
Quantitative Information: Under appropriate experimental conditions, NMR can provide quantitative data on the concentrations of the deuterated analyte and its metabolites over time, offering insights into metabolic fluxes and pathway dynamics. myadlm.org
The following table outlines the application of different NMR techniques in the study of this compound.
| NMR Technique | Primary Application for this compound | Information Obtained |
| 1H NMR | Structural Elucidation | Confirms the absence of proton signals at the site of deuteration. |
| 13C NMR | Structural Elucidation | Shows characteristic splitting and isotope shifts for carbons attached to deuterium. |
| 2H NMR | Structural Elucidation & Quantification | Directly detects the deuterium signal, confirming labeling and allowing for quantification. myadlm.org |
| Deuterium Metabolic Imaging (DMI) | Metabolic Tracing | Enables in vivo tracking of this compound and its deuterated metabolites, providing spatial and temporal information on its metabolic pathways. europa.eursc.org |
Method Validation, Quality Control, and Inter-Laboratory Comparability for Deuterated Ergothioneine Quantification in Research
For the quantitative data of this compound to be considered reliable and reproducible, the analytical method used must undergo rigorous validation. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. citeline.com Regulatory bodies like the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH) provide guidelines for bioanalytical method validation. europa.eucapa.org.tweuropa.eu
Key validation parameters that must be assessed for the quantification of this compound, typically used as an internal standard for ergothioneine, include:
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample, including its unlabeled counterpart and potential metabolites. europa.eucapa.org.tw
Accuracy: The closeness of the measured concentration to the true or nominal concentration. It is often assessed by analyzing quality control (QC) samples at different concentration levels. pmda.go.jp
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at both intra-day (repeatability) and inter-day (intermediate precision) levels. pmda.go.jp
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. The range of the curve should cover the expected concentrations in the study samples, defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). europa.eu
Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.
Matrix Effect: As discussed previously, this assesses the influence of the matrix on the analytical response.
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top storage, and long-term storage). europa.eu
The table below presents typical acceptance criteria for key validation parameters based on regulatory guidelines.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Accuracy | Closeness of mean test results to the true value. | The mean value should be within ±15% of the nominal value for QC samples, except for the LLOQ, which should be within ±20%. pmda.go.jpeuropa.eu |
| Precision | Scatter between a series of measurements. | The relative standard deviation (RSD) should not exceed 15% for QC samples, except for the LLOQ, where it should not exceed 20%. pmda.go.jp |
| Selectivity | Ability to measure the analyte unequivocally in the presence of other components. | No significant interfering peaks at the retention time of the analyte in blank samples. capa.org.tw |
| LLOQ | Lowest concentration that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the response of a blank sample; accuracy within ±20% and precision ≤20%. pmda.go.jp |
| Stability | Stability of the analyte in the matrix under defined conditions. | Analyte concentration should remain within ±15% of the initial concentration. europa.eu |
Quality Control (QC) samples are essential for monitoring the performance of the analytical method during routine use. These are typically prepared at low, medium, and high concentrations within the calibration range and are analyzed with each batch of study samples to ensure the validity of the run. europa.eu
Inter-laboratory comparability is crucial for ensuring that results from different research laboratories can be compared reliably. This is often assessed through proficiency testing or round-robin studies, where the same samples are analyzed by multiple laboratories. Establishing standardized methods and reference materials for S-Methyl Ergothioneine and its deuterated analogues is key to achieving good inter-laboratory agreement, which is vital for collaborative research and the broader acceptance of scientific findings.
This compound serves as a pivotal tool in modern biological research, offering insights into metabolic processes and enhancing the precision of analytical measurements. This isotopically labeled analog of S-Methyl Ergothioneine is instrumental in fluxomics, quantitative metabolomics, and in elucidating the cellular functions of its parent compound, ergothioneine.
Future Directions and Emerging Research Avenues
Development of Novel Deuterated Ergothioneine (B1671048) Analogs for Specific Research Questions
The development of deuterated analogs of ergothioneine (EGT) and its metabolites is a strategic approach to overcoming challenges in metabolic research. Deuterium (B1214612) substitution, where a hydrogen atom is replaced by its heavier isotope, deuterium, creates a stronger carbon-deuterium bond compared to the native carbon-hydrogen bond. This "Kinetic Isotope Effect" can slow down the rate of metabolic processes where the breaking of this bond is a rate-limiting step. researchgate.net
For EGT research, this has profound implications. By creating novel deuterated analogs, such as S-Methyl Ergothioneine-d3 (B12416359), researchers can modulate the metabolic stability of the compound. This allows for more precise tracking of its pharmacokinetic and pharmacodynamic properties in vivo. These stable-isotope labeled analogs serve as invaluable tools for:
Metabolic Fate Studies: Tracing the precise pathways of EGT metabolism and identifying novel, previously unobserved metabolites.
Pharmacokinetic Analysis: Determining the absorption, distribution, metabolism, and excretion (ADME) profiles of EGT with greater accuracy by slowing down metabolic breakdown. researchgate.net
Mechanism of Action Studies: Investigating the interaction of EGT and its metabolites with specific enzymes and receptors without rapid degradation of the molecule.
Integration of S-Methyl Ergothioneine-d3 Tracing with Multi-Omics Data (Genomics, Proteomics, Transcriptomics in Model Systems)
The true power of a tracer like this compound is realized when its analysis is integrated with multi-omics platforms. This approach allows for a holistic view of the biological impact of this specific EGT metabolite. By introducing this compound into model systems (e.g., cell cultures, yeast, or mice), researchers can simultaneously monitor changes across different biological strata.
Transcriptomics: RNA sequencing can reveal how the presence and metabolism of this compound influence gene expression. This can identify the upregulation or downregulation of genes involved in antioxidant defense, inflammation, and metabolic regulation.
Proteomics: Mass spectrometry-based proteomics can identify changes in the abundance and post-translational modifications of proteins in response to the tracer. This could highlight the specific enzymes involved in EGT metabolism or the proteins that are protected from oxidative damage by EGT.
Metabolomics: By tracking the appearance of the deuterium label in other molecules, metabolomics can map the metabolic flux from this compound to other downstream metabolites. nih.gov This provides a dynamic view of the metabolic network.
Integrating these datasets can uncover previously unknown correlations and causal relationships. For instance, a multi-omics study might reveal that the metabolism of this compound leads to the increased expression of a specific antioxidant enzyme (transcriptomics), a corresponding increase in the protein level of that enzyme (proteomics), and a measurable shift in related metabolic pathways (metabolomics). Such integrated analyses are crucial for building comprehensive models of EGT's biological functions. nih.govuva.es
Mechanistic Elucidation of Ergothioneine's Role in Less Understood Biological Phenomena (in vitro, non-human in vivo)
While ergothioneine is recognized as a potent antioxidant, its precise role in many biological processes remains to be fully elucidated. researchgate.netresearchgate.net S-Methyl Ergothioneine, a known metabolite of EGT, is correlated with EGT levels in most tissues, but its specific function is not well understood. nih.govnih.gov Using the deuterated tracer this compound in in vitro and non-human in vivo models can provide critical mechanistic insights.
For example, researchers can investigate its role in:
Neuroprotection: Studies have suggested EGT has neuroprotective capabilities. nih.gov By administering this compound to animal models of neurodegenerative diseases, researchers can track its accumulation in the brain and its effect on markers of oxidative stress and neuronal damage. researchgate.net
Anti-inflammatory Responses: EGT is known to modulate inflammatory pathways. mdpi.com Tracing this compound in models of inflammation can help determine if it directly interacts with inflammatory signaling molecules or if its effects are primarily through quenching reactive oxygen species. frontiersin.org
Cardiovascular Health: EGT may protect endothelial cells and reduce markers of oxidative damage relevant to cardiovascular disease. nih.gov A deuterated tracer could be used to quantify its uptake by vascular tissues and its impact on cellular redox state during cardiovascular stress.
The stability and traceability of this compound make it an ideal probe to dissect these complex biological phenomena at a molecular level.
Advancements in Analytical Technologies for Enhanced Sensitivity and Throughput of Deuterated Compounds
The utility of deuterated tracers like this compound is intrinsically linked to the analytical technologies available for their detection and quantification. Modern analytical chemistry offers powerful tools that are well-suited for this purpose.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands out as the premier technique. oup.com
Sensitivity: Advanced mass spectrometers can detect and quantify deuterated compounds at very low concentrations, which is essential for tracing their presence in complex biological samples. nih.gov
Specificity: The high resolution of mass spectrometry allows for the clear differentiation between the deuterated tracer (this compound) and its naturally occurring, non-deuterated counterpart based on their slight mass difference. clearsynth.commdpi.com
Throughput: Innovations in chromatography and mass spectrometry have enabled high-throughput analysis, allowing researchers to process a large number of samples quickly, which is crucial for large-scale metabolomics studies and preclinical trials.
Molecular Rotational Resonance (MRR) spectroscopy is another emerging technique that provides a complete description of the isotopic composition of a sample, revealing the precise location and percentage of deuterium incorporation. acs.org Continuous advancements in these technologies will further enhance the precision and scope of research involving deuterated compounds.
| Technology | Key Advantages for this compound Research |
|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High sensitivity, high specificity for distinguishing isotopologues, quantitative accuracy, high throughput. oup.comnih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Suitable for volatile derivatives, provides excellent separation and quantification. nih.gov |
| Molecular Rotational Resonance (MRR) Spectroscopy | Provides a complete description of isotopic composition and structural identity of isotopomers. acs.org |
Exploration of Species-Specific Differences in Ergothioneine Metabolism and Transport in Model Organisms
Animals and humans cannot synthesize ergothioneine and must obtain it from their diet. nih.gov A specific transporter, known as OCTN1 (SLC22A4), is responsible for its uptake and accumulation in tissues. dtu.dk However, the efficiency of this transporter and the subsequent metabolism of EGT can vary significantly between different species. Understanding these differences is crucial when using model organisms to study human biology.
This compound can be used as a standardized probe to investigate these species-specific variations. By administering a precise amount of the tracer to different model organisms (e.g., mice, zebrafish, C. elegans, or yeast), researchers can compare:
Transporter Efficiency: Quantifying the rate of uptake and tissue distribution of the d3-label to assess the activity of the EGT transporter in different species. mdpi.com
Metabolic Profiles: Identifying and quantifying the deuterated metabolites formed in each species to map out species-specific metabolic pathways.
Bioaccumulation and Clearance: Measuring the retention and excretion rates of the tracer to understand how different organisms handle EGT.
This comparative approach is vital for validating the relevance of animal models in EGT research and for translating findings from these models to human health. For instance, studies in fission yeast (S. pombe), which can synthesize EGT, compared to budding yeast (S. cerevisiae), which cannot, can provide clues about the compound's native physiological roles. nih.gov
Synthetic Biology Approaches for Tailored Deuterated Ergothioneine Production for Research Purposes
The production of highly specific, isotopically labeled compounds like this compound can be complex and costly via traditional chemical synthesis. etprotein.com Synthetic biology offers a promising alternative for the tailored and efficient production of these research tools. nih.gov
Researchers are increasingly using genetically engineered microorganisms as "cell factories" to produce valuable compounds. nih.govnjtech.edu.cn This approach can be adapted for deuterated EGT analogs:
Host Selection: Microorganisms that are already known to produce EGT, or those that are well-established for metabolic engineering like E. coli or Saccharomyces cerevisiae, can be selected as the production host. dtu.dknih.gov
Pathway Engineering: The known biosynthetic genes for EGT can be introduced into the host organism. The pathways can be further optimized to increase yield. etprotein.com
Labeled Precursor Feeding: The engineered microbes are then cultured in a medium containing deuterium-labeled precursors, such as d-labeled histidine or methionine. The microbial enzymes will incorporate these labeled precursors into the final ergothioneine product.
Targeted Production: By engineering specific enzymes in the pathway, it may be possible to direct the synthesis towards specific metabolites like S-Methyl Ergothioneine and to control the exact position of the deuterium label.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of S-Methyl Ergothioneine-d3 for isotopic purity in experimental settings?
- Methodological Answer : Synthesis optimization requires precise control of deuterium incorporation during methylation. Use deuterated methyl donors (e.g., CD3-I) under inert atmospheres to minimize isotopic exchange. Post-synthesis, validate purity via LC-MS (to confirm m/z shifts consistent with d3-labeling) and ¹H/²H NMR (to quantify residual protonation at methyl sites). Adjust reaction parameters (temperature, solvent polarity) to minimize byproducts .
- Critical Considerations :
- Deuterium loss during purification (e.g., column chromatography) must be monitored via isotopic ratio mass spectrometry (IRMS) .
- Compare yields against non-deuterated analogs to assess isotopic stability during synthesis .
Q. What analytical techniques are most robust for characterizing this compound in biological matrices?
- Methodological Answer :
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Employ a deuterium-specific MRM (multiple reaction monitoring) transition to distinguish d3-labeled ergothioneine from endogenous analogs. Use stable isotope dilution with internal standards (e.g., ¹³C-labeled ergothioneine) to correct for matrix effects .
- Nuclear Magnetic Resonance (NMR) : ²H-NMR is critical for confirming deuterium localization, while ¹H-NMR detects residual protonation at the methyl group .
- Data Interpretation : Cross-validate results with isotopic enrichment calculations (e.g., % deuterium incorporation) to ensure analytical consistency .
Q. How should this compound be stored to maintain isotopic and chemical stability?
- Methodological Answer : Store lyophilized samples at -80°C under argon to prevent deuterium exchange with atmospheric moisture. For aqueous solutions, use buffered conditions (pH 6–7) and avoid prolonged exposure to light or elevated temperatures (>25°C). Validate stability via periodic LC-MS analysis over 6–12 months .
- Experimental Design : Include non-deuterated controls to differentiate between chemical degradation and isotopic loss .
Advanced Research Questions
Q. What strategies resolve contradictions in pharmacokinetic data for this compound across different in vivo models?
- Methodological Answer : Discrepancies often arise from variable isotopic dilution in biological systems. Use compartmental modeling to account for tissue-specific deuterium retention. For example:
- Tracer Studies : Co-administer ¹³C-labeled ergothioneine with d3-labeled analogs to track isotopic competition in metabolic pathways .
- Tissue-Specific Analysis : Apply microsampling techniques (e.g., laser-capture microdissection) to quantify deuterium enrichment in target organs (e.g., liver, kidney) .
Q. How can researchers design experiments to elucidate the mechanism of deuterium isotope effects on S-Methyl Ergothioneine’s antioxidant activity?
- Methodological Answer :
- Kinetic Isotope Effect (KIE) Studies : Measure reaction rates for d3-labeled vs. non-deuterated ergothioneine in ROS scavenging assays (e.g., superoxide dismutase mimetic activity). Use stopped-flow spectroscopy to capture transient intermediates .
- Computational Modeling : Perform DFT calculations to predict deuterium’s impact on bond dissociation energies (e.g., C-D vs. C-H in thiol groups) .
Q. What statistical approaches are recommended for resolving conflicting data on this compound’s bioavailability in human vs. rodent studies?
- Methodological Answer :
- Meta-Analysis : Pool data from independent studies using random-effects models to quantify heterogeneity. Stratify by species, dosage, and administration route .
- Bayesian Hierarchical Modeling : Incorporate prior distributions for isotopic clearance rates to account for interspecies differences in metabolic scaling .
- Validation : Apply sensitivity analysis to test robustness against outliers or study-specific biases .
Ethical and Methodological Compliance
Q. How should ethical guidelines for isotopic tracer studies using this compound be implemented in human trials?
- Methodological Answer : Adhere to ICH E6(R3) guidelines for deuterated compounds, including:
- Informed Consent : Disclose potential risks of isotopic retention in long-term studies .
- Environmental Safety : Partner with certified waste management firms for deuterium-containing biological samples .
- Documentation : Maintain audit trails for isotopic batch variability and disposal protocols .
Cross-Disciplinary Applications
Q. How can this compound be integrated into proteomic studies to track thiol-mediated redox regulation?
- Methodological Answer :
- Isotope-Coded Affinity Tagging (ICAT) : Use d3-labeled ergothioneine as a reversible thiol-blocking agent in redox proteomics. Pair with non-deuterated iodoacetamide for dual labeling .
- Data Integration : Combine MS/MS data with redox potential maps (e.g., Eh7 values) to contextualize isotopic enrichment in subcellular compartments .
- Reproducibility : Share raw MS files via repositories like PRIDE to enable cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
